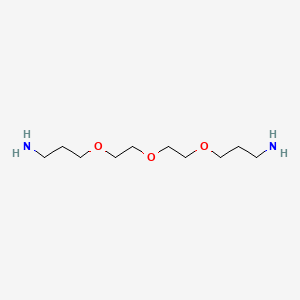

4,7,10-Trioxa-1,13-tridecanediamine

Vue d'ensemble

Description

Bis-NH2-C1-PEG3, également connu sous le nom de 3,3’-[oxybis(2,1-éthanediyloxy)]bis-1-propanamine, est un composé qui appartient à la classe des dérivés de polyéthylène glycol (PEG). C'est un lieur à base de PEG couramment utilisé dans la synthèse des chimères de ciblage de la protéolyse (PROTAC). Le composé est caractérisé par ses deux groupes amino et sa chaîne PEG flexible, ce qui le rend adapté à diverses applications chimiques et biologiques .

Mécanisme D'action

Target of Action

The primary target of 4,7,10-Trioxa-1,13-tridecanediamine is believed to be the enzyme cyclooxygenase-2 (COX-2) . COX-2 plays a crucial role in the production of pro-inflammatory mediators, including prostaglandins .

Mode of Action

The precise mechanism of action of this compound remains partially understood. It is believed to involve theinhibition of COX-2 . By inhibiting this enzyme, the compound can potentially reduce the production of pro-inflammatory mediators.

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting COX-2, this compound can potentially reduce inflammation and pain.

Pharmacokinetics

Its physical and chemical properties, such as its boiling point and density , may influence its bioavailability and pharmacokinetics.

Result of Action

The inhibition of COX-2 by this compound can lead to a decrease in the production of pro-inflammatory mediators. This can potentially result in reduced inflammation and pain .

Analyse Biochimique

Biochemical Properties

4,7,10-Trioxa-1,13-tridecanediamine plays a significant role in biochemical reactions, particularly in enhancing the water solubility and luminescence of carbon dots . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a passivation ligand, which helps in stabilizing the surface of carbon nanodots, thereby improving their photoluminescent properties . The nature of these interactions involves the formation of stable complexes with the biomolecules, which enhances their functional properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can cause changes in the expression of certain genes involved in metabolic pathways . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its mechanism of action. These interactions can result in the modulation of enzyme activity, which in turn affects cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as tissue damage and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine the compound’s availability and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound are dependent on its localization, as it needs to be in the right cellular environment to interact with its target biomolecules.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Bis-NH2-C1-PEG3 implique généralement la réaction du diéthylène glycol avec la 3-chloropropylamine en conditions basiques. La réaction se déroule selon un mécanisme de substitution nucléophile, où l'atome de chlore est remplacé par le groupe amino. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et le produit est purifié par distillation ou recristallisation .

Méthodes de production industrielle

En milieu industriel, la production de Bis-NH2-C1-PEG3 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer un mélange et une réaction efficaces. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie sur colonne ou la cristallisation pour obtenir des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Bis-NH2-C1-PEG3 subit diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile avec des électrophiles tels que les halogénoalcanes.

Réactions de condensation : Le composé peut réagir avec des acides carboxyliques ou leurs dérivés pour former des amides ou des esters.

Réactions d'oxydation et de réduction : Les groupes amino peuvent être oxydés pour former des composés nitro ou réduits pour former des amines primaires

Réactifs et conditions courants

Substitution nucléophile : Hydroxyde de sodium ou carbonate de potassium comme bases, halogénoalcanes comme électrophiles.

Condensation : Acides carboxyliques ou leurs dérivés, catalyseurs tels que le dicyclohexylcarbodiimide (DCC).

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium

Principaux produits

Substitution : Dérivés alkylés du Bis-NH2-C1-PEG3.

Condensation : Amides ou esters.

Oxydation : Dérivés nitro.

Réduction : Amines primaires

Applications de la recherche scientifique

Le Bis-NH2-C1-PEG3 a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme lieur dans la synthèse des PROTAC, qui sont des molécules conçues pour cibler et dégrader des protéines spécifiques.

Biologie : Employé dans l'étude des interactions protéine-protéine et le développement de nouveaux agents thérapeutiques.

Médecine : Utilisé dans les systèmes d'administration de médicaments pour améliorer la solubilité et la stabilité des composés thérapeutiques.

Industrie : Appliqué dans le développement de nouveaux matériaux, y compris les polymères biodégradables et les revêtements fonctionnels .

Mécanisme d'action

Le mécanisme d'action du Bis-NH2-C1-PEG3 implique principalement son rôle de lieur dans les PROTAC. Les PROTAC sont des molécules bifonctionnelles qui sont composées de deux ligands liés par un lieur. Un ligand se lie à la protéine cible, tandis que l'autre se lie à une ligase ubiquitine E3. Le PROTAC rapproche la protéine cible et la ligase E3, ce qui entraîne l'ubiquitination et la dégradation ultérieure de la protéine cible par le protéasome .

Applications De Recherche Scientifique

Bis-NH2-C1-PEG3 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

Biology: Employed in the study of protein-protein interactions and the development of new therapeutic agents.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic compounds.

Industry: Applied in the development of new materials, including biodegradable polymers and functional coatings .

Comparaison Avec Des Composés Similaires

Composés similaires

- Propylamine-PEG3-Propylamine

- Diéthylène glycol diaminopropyl éther

- 4,7,10-Trioxa-1,13-tridécanediamine

Unicité

Le Bis-NH2-C1-PEG3 est unique en raison de sa longueur de chaîne PEG spécifique et de la présence de deux groupes amino, qui offrent flexibilité et réactivité. Cela le rend particulièrement adapté à une utilisation dans la synthèse des PROTAC et dans d'autres applications où un lieur flexible et réactif est requis .

Propriétés

IUPAC Name |

3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEZOHLWDIONSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044565 | |

| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid; [NTP] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4246-51-9 | |

| Record name | 4,7,10-Trioxatridecane-1,13-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4246-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol bis(3-aminopropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004246519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-[Oxybis(ethane-2,1-diyloxy)]dipropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-oxybis(ethyleneoxy)bis(propylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3`- oxybis(ethyleneoxy)bis(propylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL BIS(3-AMINOPROPYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95W232H4RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TTDDA?

A1: TTDDA has the molecular formula C10H24N2O3 and a molecular weight of 220.31 g/mol.

Q2: What spectroscopic data is available for TTDDA?

A2: TTDDA's structure can be confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, and FTIR. [, , , , , ]

Q3: How is TTDDA used in material science?

A3: TTDDA is employed in various material science applications:

- Polymer Synthesis: TTDDA acts as a diamine monomer in synthesizing polyureas, poly(ether-ester)s, poly(ether-ester-amide)s, and polyamides. [, , , , , , , ]

- Surface Modification: It modifies surfaces for enhanced cell adhesion and proliferation, particularly in applications like tissue engineering and cell-based assays. [, , , , ]

- Nanoparticle Synthesis: TTDDA serves as a surface passivation agent for carbon nanodots (CDs), enhancing their fluorescence and biocompatibility. [, , , , ]

Q4: How does TTDDA influence the properties of materials?

A4: TTDDA's incorporation can significantly influence material properties:

- Hydrophilicity: TTDDA increases the hydrophilicity of polymers due to its ether oxygen atoms. [, , ]

- Thermal Properties: It can alter glass transition temperature (Tg), melting temperature (Tm), and thermal stability of polymers. [, , ]

- Mechanical Properties: TTDDA's inclusion can impact the tensile strength, Young's modulus, and elongation at break of polymers. [, ]

Q5: Is TTDDA stable under various conditions?

A5: TTDDA demonstrates stability under a range of conditions:

- Thermal Stability: Polymers containing TTDDA exhibit good thermal stability, with initial decomposition temperatures often exceeding their melting points. []

- Hydrolytic Degradation: The degradation rate of TTDDA-containing polymers can be influenced by the presence of enzymes like Rhizopus delemar lipase. []

Q6: What are the biomedical applications of TTDDA?

A6: TTDDA finds applications in:

- Drug Delivery: TTDDA is utilized in creating microspheres for sustained protein delivery and as a linker in folate-targeted drug delivery systems. [, , , ]

- Bioimaging: TTDDA-passivated carbon nanodots (CDs) demonstrate potential as bioimaging agents due to their fluorescence and biocompatibility. [, , , , ]

- Tissue Engineering: TTDDA enhances cell adhesion and proliferation on biomaterials used for tissue engineering applications, including vascular grafts. [, ]

Q7: How does TTDDA interact with biological systems?

A7:

- Cell Adhesion: TTDDA can enhance cell adhesion by modifying the surface properties of materials, making them more favorable for cell attachment and growth. [, , ]

- Biocompatibility: TTDDA generally exhibits good biocompatibility, as demonstrated by its use in bioimaging and drug delivery applications. [, , , ]

- Biodegradability: TTDDA-containing polymers can be designed to be biodegradable, a desirable property for biomedical applications. [, ]

Q8: Does TTDDA have any known toxicity?

A8: While TTDDA is generally considered biocompatible, further research is needed to fully evaluate its potential toxicity, particularly in the context of long-term exposure.

Q9: What are the environmental impacts of TTDDA?

A9: Limited information is available on the environmental impact and degradation pathways of TTDDA. Further research is necessary to assess its ecotoxicological effects and develop appropriate waste management strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)

![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)